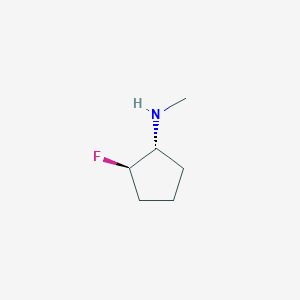![molecular formula C6H13NO2 B1485527 trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol CAS No. 2166102-95-8](/img/structure/B1485527.png)
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol (TMCB) is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ether that can be used as a starting material in organic synthesis, as a reagent in various reactions, and as a catalyst in various catalytic reactions. TMCB is a useful compound for the study of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol is not yet fully understood. However, it is believed that trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol acts as a proton donor in the presence of a base, and it is believed that this proton donation leads to the formation of a cyclic ether. This cyclic ether can then bind to various substrates, leading to the formation of various products.
Biochemical and Physiological Effects
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of various enzymes, including cytochrome P450 and cytochrome b5. It has also been shown to have an inhibitory effect on the activity of various hormones, including insulin and glucagon. In addition, it has been shown to have an inhibitory effect on the activity of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The use of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, and it is not toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol in laboratory experiments. It is not as soluble in water as other compounds, and it is not as easily manipulated as other compounds. Furthermore, it is not as easily detected as other compounds, making it difficult to measure its effects in laboratory experiments.
Orientations Futures
Despite the limitations of trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol, there are still many potential future directions for its use in scientific research. For example, it could be used to study the effects of various drugs and compounds on the human body, as well as to study the mechanisms of action of various drugs and compounds. It could also be used to study the role of cyclic ethers in enzyme-catalyzed reactions. In addition, it could be used to study the effects of various hormones, neurotransmitters, and other compounds on the human body. Finally, it could be used to study the effects of various environmental factors on the human body, such as air pollution and ultraviolet radiation.
Applications De Recherche Scientifique
Trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol has been used in many scientific research applications, including the study of biochemical and physiological processes. It has been used to study the role of cyclic ethers in enzyme-catalyzed reactions, as well as in the study of the mechanisms of action of various drugs and compounds. It has also been used in the study of the effects of various drugs and compounds on the human body.
Propriétés
IUPAC Name |
(1R,2R)-2-[methoxy(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(9-2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCXWFNRWLBQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@H]1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
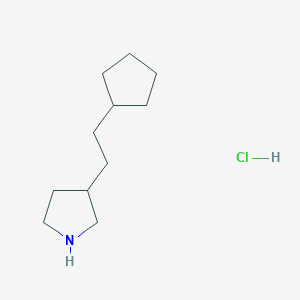
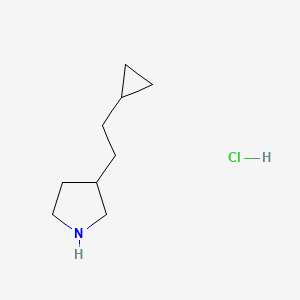
![3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1485455.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)
![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)
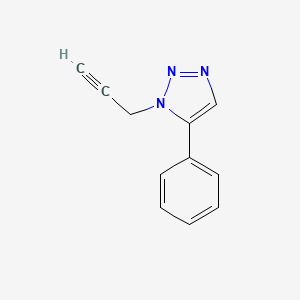
![1-(prop-2-yn-1-yl)-1H,4H-chromeno[3,4-d][1,2,3]triazole](/img/structure/B1485460.png)
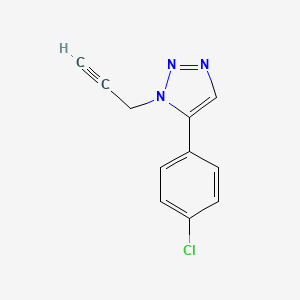

![1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1485464.png)

